molecular formula C9H10F3N B1294477 o-(Trifluoromethyl)phenethylamine CAS No. 774-18-5

o-(Trifluoromethyl)phenethylamine

Cat. No. B1294477
CAS RN: 774-18-5
M. Wt: 189.18 g/mol
InChI Key: LIERORLYMWHXDL-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using analogous reaction conditions as described in Example 16, step 1, (2-trifluoromethyl-phenyl)-acetonitrile (I-22a: 2.4 g) in methanolic ammonia (10 mL) was reacted with Raney nickel (5 g) and methanol (30 mL) to afford 1.1 g of the product (44% yield).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]#[N:11].CO>N.[Ni]>[F:1][C:2]([F:12])([F:13])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][NH2:11]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)CC#N)(F)F
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
N
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Name
Quantity
5 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction conditions

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)CCN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.